molecular formula C11H10Cl2N2O B3035504 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole CAS No. 321998-97-4

5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole

Cat. No.: B3035504
CAS No.: 321998-97-4
M. Wt: 257.11 g/mol
InChI Key: WVVFQDIAEDHSSL-UHFFFAOYSA-N
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Description

5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is an organic compound with the molecular formula C11H10Cl2N2O and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenoxyethyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is broad-leaved weeds . This compound is a selective, systemic herbicide used for their control .

Mode of Action

This compound acts as a synthetic auxin, a type of plant hormone. It is absorbed through the leaves and is translocated to the meristems of the plant . This compound induces uncontrolled, unsustainable growth in the weeds, leading to stem curl-over, leaf withering, and eventual plant death .

Biochemical Pathways

It is known that the compound increases the biosynthesis and production of ethylene . This causes uncontrolled cell division, damaging the vascular tissue of the plant .

Pharmacokinetics

The compound is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The result of the action of this compound is the death of the targeted broad-leaved weeds. The uncontrolled growth induced by the compound leads to structural abnormalities and physiological dysfunctions that the plant cannot sustain, leading to its death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and volatility suggest that it can be easily transported by rain or wind . Moreover, while it is non-persistent in soil, it may persist in aquatic systems under certain conditions, which could influence its efficacy and potential for bioaccumulation .

Preparation Methods

The synthesis of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole involves several steps. One common method includes the reaction of 2,4-dichlorophenol with ethyl bromoacetate to form 2,4-dichlorophenoxyacetic acid ethyl ester. This ester is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, cyclization of the hydrazide with an appropriate reagent, such as acetic anhydride, yields this compound .

Chemical Reactions Analysis

5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is extensively used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-7(10-4-5-14-15-10)16-11-3-2-8(12)6-9(11)13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVFQDIAEDHSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256209
Record name 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-97-4
Record name 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321998-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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